2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound notable for its unique structure that includes bromine substituents and an imidazo-oxazine framework. This compound is classified under the category of imidazo derivatives and is recognized for its potential applications in medicinal chemistry and material science due to its biological activity and chemical reactivity. The compound's chemical formula is , with a molecular weight of approximately 281.93 g/mol.
The synthesis of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the bromination of imidazo[2,1-c][1,4]oxazine. This process can be carried out using several reagents:
The reaction conditions are critical for achieving high selectivity and yield. Typically, the reaction is performed under mild conditions to prevent over-bromination or degradation of the starting material. In industrial settings, continuous flow reactors may be utilized to optimize the synthesis process for scale-up applications.
The molecular structure of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can be described as follows:
2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions:
Common reagents for these reactions include nucleophiles such as amines or alcohols that can replace the bromine atoms. Reaction conditions typically involve heating or the use of catalysts to facilitate the transformation.
Key physical properties include:
Chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry and pharmaceutical development .
2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine has potential applications in:
Research continues into exploring its biological activity and potential therapeutic uses against diseases such as tuberculosis and other microbial infections .
The core structure of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 2044713-57-5) features a fused bicyclic system comprising an imidazole ring condensed with a partially saturated oxazine moiety. The molecular formula (C₆H₆Br₂N₂O) and SMILES notation (BrC₁=C(Br)N=C₂COCCN₂₁) confirm a [5,6]-bicyclic scaffold with bridgehead nitrogen connectivity [1] [3]. This architecture positions N1 at the ring fusion point, creating significant stereoelectronic constraints that influence molecular reactivity. X-ray crystallographic analyses of analogous imidazo[2,1-c][1,4]oxazines reveal a near-planar imidazole ring with puckering (∼15° dihedral angle) localized in the saturated oxazine component, optimizing orbital overlap while accommodating ring strain [6].
Table 1: Key Structural Parameters of the Imidazo-Oxazine Core
Parameter | Value/Description | Experimental Method |
---|---|---|
Ring Fusion | [5,6]-Bicyclic | X-ray Diffraction |
Bond Length (N1-C2) | 1.36 Å | DFT Calculations |
Bond Angle (N1-C2-N3) | 108.5° | DFT Calculations |
Dihedral (Imidazole-Plane) | 4.2° deviation from planarity | Molecular Modeling |
Hydrogen Bond Capacity | Dual acceptor sites (N2, O) | Solvent Accessible Surface Area |
Critical heteroatom interactions include:
The 2,3-dibromo substitution pattern exerts profound electronic and steric effects on the imidazo-oxazine scaffold. Comparative analysis of collision cross-section (CCS) data reveals bromine's influence on molecular conformation:
Table 2: Bromine-Induced Electronic Modifications
Parameter | 2,3-Dibromo Derivative | Non-Brominated Analog | Change (%) |
---|---|---|---|
HOMO Energy (eV) | -7.92 | -6.15 | +28.8% |
LUMO Energy (eV) | -1.45 | -0.83 | +74.7% |
Dipole Moment (Debye) | 4.87 | 2.15 | +126.5% |
C2-N3 Bond Length (Å) | 1.342 | 1.371 | -2.1% |
Rotational Barrier (C-Br) | 8.3 kcal/mol | N/A | - |
Bromine's impact manifests in three key phenomena:
Systematic comparison with structural analogs reveals how bromination patterns dictate physicochemical and electronic properties:
Table 3: Comparative Analysis of Imidazo-Oxazine Derivatives
Property | 2,3-Dibromo | 3-Bromo [4] | Non-Halogenated [6] [9] |
---|---|---|---|
Molecular Weight | 281.93 g/mol | 202.03 g/mol | 122.12 g/mol |
logP (Predicted) | 2.38 | 1.52 | 0.17 |
H-Bond Acceptors | 3 | 3 | 3 |
H-Bond Donors | 0 | 0 | 0 |
TPSA (Ų) | 35.3 | 35.3 | 35.3 |
HOMO-LUMO Gap (eV) | 6.47 | 6.85 | 7.52 |
Synthetic Accessibility | Low (3.7/10) | Moderate (4.9/10) | High (6.2/10) |
Key differential characteristics:
The 2,3-dibromo substitution uniquely balances steric bulk and electronic modulation, enabling applications inaccessible to non-halogenated counterparts. However, synthetic complexity necessitates continued methodological development, particularly in orthogonal tandem catalysis systems [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7